Enantiomeric Purity: Quantified Optical Rotation as a Critical Quality Attribute
The optical rotation of (S)-3-Methylmorpholine provides a quantifiable metric of enantiomeric purity essential for reproducible synthetic outcomes. The (S)-enantiomer exhibits a specific optical rotation of +41.7° (c=1 in CHCl₃) at 20°C . This positive rotation value contrasts with the (R)-enantiomer, which displays a negative optical rotation of approximately -41.7° under equivalent conditions, though vendor-reported values for (R)-3-methylmorpholine may vary based on measurement conditions . The magnitude and sign of optical rotation serve as a direct, quantitative proxy for enantiomeric excess (ee), enabling procurement verification without requiring chiral chromatographic analysis.
| Evidence Dimension | Optical Rotation [α]D²⁰ |
|---|---|
| Target Compound Data | +41.7° (c=1 in CHCl₃) |
| Comparator Or Baseline | (R)-3-Methylmorpholine: negative optical rotation (sign opposite, exact magnitude vendor-dependent); Racemic 3-methylmorpholine: 0° |
| Quantified Difference | Sign inversion (positive vs. negative) with magnitude ~83.4° difference between enantiomers; racemic shows zero rotation |
| Conditions | 20°C, c=1 in chloroform |
Why This Matters
This measurement provides a rapid, low-cost quality gate for procurement decisions—a lot with optical rotation substantially below +41.7° indicates compromised enantiomeric purity that would propagate stereochemical errors through subsequent synthetic steps.
